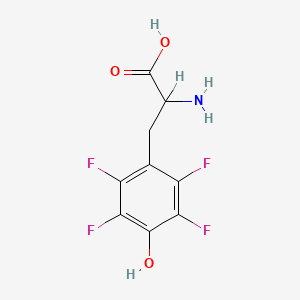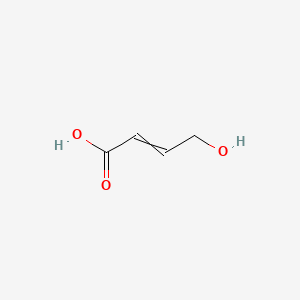![molecular formula C20H34ClNO2 B1220397 [2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride CAS No. 83514-04-9](/img/structure/B1220397.png)
[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride is a quaternary ammonium compound. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenoxycyclohexyl group attached to a hydroxypropyl chain, and a quaternary ammonium group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride typically involves the reaction of 1-phenoxycyclohexane with epichlorohydrin to form an intermediate. This intermediate is then reacted with dimethylamine to produce the final quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxy group can be reduced to a phenol.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium acetate (NaOAc) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of hydroxyl or acetate derivatives.
科学研究应用
Chemistry
In chemistry, [2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride is used as a phase transfer catalyst, facilitating reactions between aqueous and organic phases. It is also employed in the synthesis of various organic compounds due to its reactivity and stability.
Biology
In biological research, this compound is utilized as a surfactant and antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for enhancing the delivery of therapeutic agents.
Industry
Industrially, this compound is used in the formulation of cleaning agents, disinfectants, and personal care products. Its surfactant properties help in emulsifying and solubilizing various ingredients, improving the efficacy of these products.
作用机制
The mechanism of action of [2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension, enhancing its ability to penetrate and disrupt biological membranes.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with similar applications in cleaning and personal care products.
Uniqueness
[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride is unique due to its phenoxycyclohexyl group, which imparts additional hydrophobicity and enhances its interaction with lipid membranes. This structural feature distinguishes it from other quaternary ammonium compounds, providing it with unique properties and applications.
属性
CAS 编号 |
83514-04-9 |
|---|---|
分子式 |
C20H34ClNO2 |
分子量 |
355.9 g/mol |
IUPAC 名称 |
[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C20H34NO2.ClH/c1-17(2)21(3,4)16-18(22)15-20(13-9-6-10-14-20)23-19-11-7-5-8-12-19;/h5,7-8,11-12,17-18,22H,6,9-10,13-16H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
WTZRQXBWSJKNGV-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(C)CC(CC1(CCCCC1)OC2=CC=CC=C2)O.[Cl-] |
规范 SMILES |
CC(C)[N+](C)(C)CC(CC1(CCCCC1)OC2=CC=CC=C2)O.[Cl-] |
同义词 |
(3-(1-cyclohexylphenoxy)-2-hydroxypropyl)isopropyldimethylammonium chloride VULM 411 VULM-411 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


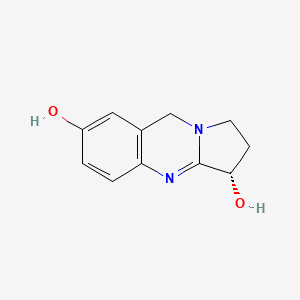
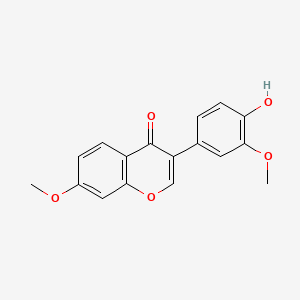
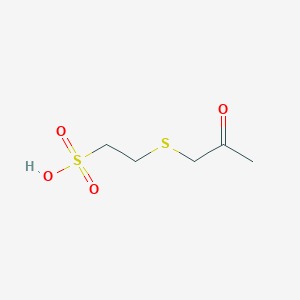

![2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate](/img/structure/B1220321.png)
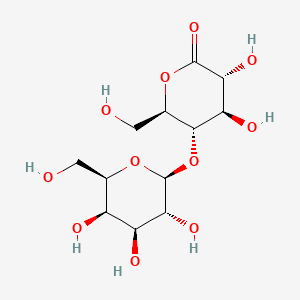
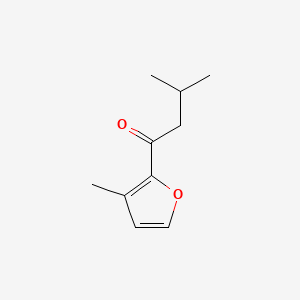

![[4-(2-Methylphenyl)-1-piperazinyl]-(4-nitrophenyl)methanethione](/img/structure/B1220329.png)

![N-[2-(1-cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B1220332.png)
